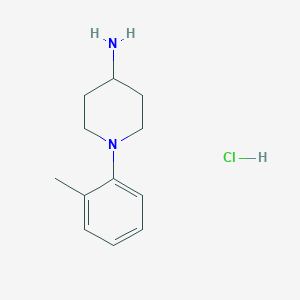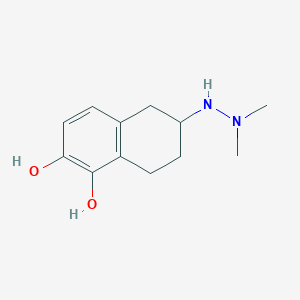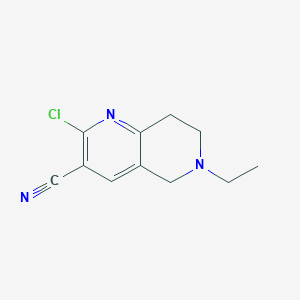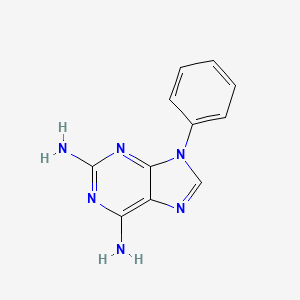
(S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(5-metiltiazol-2-il)propanamida clorhidrato es un compuesto químico que pertenece a la clase de derivados de tiazol. El tiazol es un compuesto heterocíclico de cinco miembros que contiene átomos de azufre y nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-2-Amino-N-(5-metiltiazol-2-il)propanamida clorhidrato generalmente involucra los siguientes pasos:
Formación del anillo de tiazol: El anillo de tiazol se puede sintetizar mediante la ciclización de α-halocetonas con tiourea.
Introducción del grupo amino: El grupo amino se introduce mediante la reacción del derivado de tiazol con amoníaco o una amina.
Formación de la porción propanamida: El grupo propanamida se introduce a través de una reacción de amidación, donde el derivado de tiazol reacciona con un reactivo adecuado para formar amidas.
Formación del clorhidrato: El paso final implica la conversión de la base libre a su sal clorhidrato mediante tratamiento con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de (S)-2-Amino-N-(5-metiltiazol-2-il)propanamida clorhidrato sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se utilizan a menudo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-2-Amino-N-(5-metiltiazol-2-il)propanamida clorhidrato experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazol en derivados de tiazolidina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo de tiazol, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en condiciones adecuadas.
Productos principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de tiazolidina.
Sustitución: Diversos derivados de tiazol sustituidos.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(5-metiltiazol-2-il)propanamida clorhidrato tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Biología: El compuesto se estudia por sus actividades biológicas, que incluyen propiedades antimicrobianas, antifúngicas y anticancerígenas.
Química: Sirve como un intermedio versátil en la síntesis orgánica para la preparación de moléculas complejas.
Industria: El compuesto se utiliza en el desarrollo de agroquímicos, colorantes y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de (S)-2-Amino-N-(5-metiltiazol-2-il)propanamida clorhidrato involucra su interacción con dianas moleculares y vías específicas:
Dianas moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas, lo que lleva a la modulación de su actividad.
Vías involucradas: Puede influir en varias vías bioquímicas, incluidas las relacionadas con la señalización celular, el metabolismo y la expresión genética.
Comparación Con Compuestos Similares
Compuestos similares
2-Amino-5-metiltiazol: Un derivado de tiazol más simple con propiedades químicas similares.
Tiazol-4-carboxamida: Otro derivado de tiazol con diferentes grupos funcionales.
Ácido 5-metiltiazol-2-carboxílico: Un derivado de tiazol con un grupo ácido carboxílico.
Unicidad
(S)-2-Amino-N-(5-metiltiazol-2-il)propanamida clorhidrato es único debido a su combinación específica de grupos funcionales, que imparte una reactividad química y una actividad biológica distintas. Su capacidad para formar sales clorhidrato estables mejora su solubilidad y estabilidad, lo que la hace adecuada para diversas aplicaciones.
Propiedades
Fórmula molecular |
C7H12ClN3OS |
|---|---|
Peso molecular |
221.71 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-4-3-9-7(12-4)10-6(11)5(2)8;/h3,5H,8H2,1-2H3,(H,9,10,11);1H/t5-;/m0./s1 |
Clave InChI |
IPBDJODHRXQABX-JEDNCBNOSA-N |
SMILES isomérico |
CC1=CN=C(S1)NC(=O)[C@H](C)N.Cl |
SMILES canónico |
CC1=CN=C(S1)NC(=O)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11882051.png)

